3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol

Lipophilicity Drug-likeness Chromatographic behavior

3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol (CAS 731017-34-8; MFCD11109883) is a sterically differentiated (E)-configured allylic alcohol with molecular formula C₁₅H₂₀O₃S and molecular weight 280.38 g·mol⁻¹. The compound combines three pharmacochemically significant modules on a single scaffold: a 4-methylsulfonylphenyl ring (the established COX-2 selectivity pharmacophore), a cyclopentyl substituent at the C-3 position of the allylic system, and a primary allylic alcohol handle at C-1.

Molecular Formula C15H20O3S
Molecular Weight 280.4 g/mol
Cat. No. B13864953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol
Molecular FormulaC15H20O3S
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=CC2CCCC2)CO
InChIInChI=1S/C15H20O3S/c1-19(17,18)15-8-6-13(7-9-15)14(11-16)10-12-4-2-3-5-12/h6-10,12,16H,2-5,11H2,1H3
InChIKeyVOYHEJLDOJNPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol – Structural Identity and Procurement-Relevant Baseline


3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol (CAS 731017-34-8; MFCD11109883) is a sterically differentiated (E)-configured allylic alcohol with molecular formula C₁₅H₂₀O₃S and molecular weight 280.38 g·mol⁻¹ . The compound combines three pharmacochemically significant modules on a single scaffold: a 4-methylsulfonylphenyl ring (the established COX-2 selectivity pharmacophore), a cyclopentyl substituent at the C-3 position of the allylic system, and a primary allylic alcohol handle at C-1 . Commercial sourcing data indicate standard purity specifications of ≥95% (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) available from multiple independent suppliers . This compound is catalogued as a research-grade fine-chemical building block, not as an API or formulated product, and its procurement value lies in its structural duality for asymmetric transformation studies, molecular-recognition modeling, and advanced intermediate design .

Why 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol Cannot Be Replaced by Common In-Class Analogs


Within the aryl methylsulfonyl-containing allylic alcohol class, superficial structural similarity masks decisive differences in lipophilicity, steric profile, and synthetic optionality. The des-cyclopentyl analog 3-(4-methylsulfonylphenyl)prop-2-en-1-ol (CAS 125872-64-2; MW 212.27) lacks the cyclopentyl substituent, resulting in a substantially lower computed logP (~1.5–2.0 estimated) versus 3.74 for the target compound, which directly impacts membrane partitioning behavior and chromatographic retention in both analytical and preparative workflows . The saturated analog 3-(4-methylsulfonylphenyl)propan-1-ol (CAS 651310-29-1; MW 214.28) forfeits the allylic double bond and thus eliminates the capacity for stereoselective Sharpless epoxidation, iridium-catalyzed asymmetric hydrogenation to set chiral benzylic centers, or transition-metal-catalyzed π-allyl chemistry – all transformations that require the intact allylic alcohol motif . The methyl ester analog (CAS 300355-19-5; MW 310.41) is a saturated propanoate that precludes olefin-based functionalization and exhibits calculated aqueous solubility of only ~0.02 g/L at 25°C, making it substantially less tractable for aqueous-phase or protic reaction conditions . These differences mean that generic substitution within this compound class will alter synthetic route feasibility, stereochemical outcomes, and physicochemical optimization trajectories in ways that are quantitatively predictable but cannot be compensated by post-hoc formulation.

Quantitative Differential Evidence for 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol Versus Closest Analogs


LogP Differentiation: Cyclopentyl-Driven Lipophilicity Gain Versus Des-Cyclopentyl Analog

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 3.74, representing an increase of approximately 1.7–2.2 log units relative to the des-cyclopentyl analog 3-(4-methylsulfonylphenyl)prop-2-en-1-ol (CAS 125872-64-2; C₁₀H₁₂O₃S, MW 212.27), for which the predicted LogP falls in the range of ~1.5–2.0 based on its smaller hydrocarbon skeleton . This LogP shift is driven exclusively by the cyclopentyl substituent (net addition of C₅H₈, ΔMW = +68.11 g·mol⁻¹) and places the target compound in a distinctly more lipophilic partition space. For context, the target compound's LogP of 3.74 aligns closely with the empirically preferred range for blood-brain barrier penetration and oral absorption, whereas the des-cyclopentyl analog falls below the typical lower bound (LogP ~2) for passive membrane permeability in many cell-based assays [1].

Lipophilicity Drug-likeness Chromatographic behavior

Polar Surface Area and Hydrogen-Bonding Capacity: Allylic Alcohol Differentiation from Ester and Saturated Analogs

The target compound presents a computed topological polar surface area (PSA) of 62.75 Ų, arising from the sulfonyl group (two S=O H-bond acceptors) and the primary allylic alcohol (one H-bond donor, one H-bond acceptor) . This PSA value is identical to that of the des-cyclopentyl allylic alcohol analog and the saturated analog (both also bearing one -OH and one -SO₂- group), but critically differs from the methyl ester analog (CAS 300355-19-5, PSA = 68.82 Ų) which replaces the H-bond donor capacity of the alcohol with an additional acceptor-only oxygen in the ester carbonyl [1]. The target compound thus retains a single H-bond donor (the allylic -OH), which is mechanistically essential for directed stereoselective transformations such as Sharpless epoxidation and hydroxyl-directed hydrogenation. The ester analog, by eliminating the H-bond donor, cannot engage in these substrate-directed catalytic processes in the same manner.

Polar surface area Hydrogen bonding Transport properties

Boiling Point and Thermal Stability: Process-Scale Handling Advantage Over Low-Molecular-Weight Analogs

The target compound exhibits a computed atmospheric boiling point of 486.14°C at 760 mmHg and a flash point of 247.81°C . These thermal parameters are substantially higher than those expected for the des-cyclopentyl analog 3-(4-methylsulfonylphenyl)prop-2-en-1-ol (CAS 125872-64-2, MW 212.27), which would be predicted to boil in the range of approximately 320–360°C based on its 68 g·mol⁻¹ lower molecular weight. The elevated boiling point of the target compound provides a wider operational temperature window for solvent removal, vacuum distillation, and thermal drying steps during intermediate-scale synthesis. While both compounds lack reported melting points (indicating likely liquid or low-melting solid character at ambient temperature), the flash point of 247.81°C places the target compound well above the threshold (typically 60–93°C) for classification as a flammable liquid under most transport regulations, potentially simplifying shipping and storage compliance for multi-gram procurement [1].

Thermal stability Process chemistry Distillation range

Pharmacophoric Completeness: Simultaneous Presentation of COX-2 Sulfone Motif and Lipophilic Cycloalkyl Group in an Allylic Scaffold

Structure-activity relationships established across multiple chemical series demonstrate that a para-methylsulfonylphenyl substituent is a critical pharmacophoric element for selective COX-2 inhibition, operating through time-dependent occupancy of the COX-2 side pocket (Val523) [1]. In the acyclic diaryl olefin class, trans-stilbenoid templates bearing a p-methanesulfonylphenyl group at the C-2 position and a lipophilic substituent at C-1 have been shown to achieve COX-2 selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) exceeding 100 in isolated enzyme assays [2]. The target compound 3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol places the methylsulfonylphenyl group at the C-2 position of the allylic system and the cyclopentyl group at the C-3 position, mapping directly onto this validated pharmacophoric template. The cyclopentenone-based COX-2 inhibitor L-776967 (2-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)-2-cyclopenten-1-one) achieves its potency (COX-2 IC₅₀ reported in the nanomolar range) through a similar geometric arrangement of the methylsulfonylphenyl and aryl/cycloalkyl substituents across an endocyclic olefin, reinforcing the relevance of this structural motif [3]. The target compound's allylic alcohol functionality additionally provides a synthetic entry point for late-stage diversification – oxidation to the α,β-unsaturated aldehyde or carboxylic acid, or Sharpless asymmetric epoxidation – that is not accessible from the fully substituted cyclopentenone scaffold of L-776967.

COX-2 pharmacophore Structure-activity relationship Scaffold design

Synthetic Lineage to Clinically Validated Glucokinase Activator RO-28-1675: Allylic Alcohol as the Chiral Entry Point

The target compound bears a direct structural relationship to the glucokinase activator RO-28-1675 ((2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide), a compound that has undergone extensive in vitro and in vivo pharmacological validation. RO-28-1675 activates human glucokinase allosterically, increasing Vmax by 1.5-fold and decreasing apparent Km for glucose by approximately 4-fold at a concentration of 3 µM, with an EC₅₀ for GKRP displacement of 0.16–2.2 µM depending on glucose concentration . The target allylic alcohol maps to the earliest committed intermediate in the RO-28-1675 synthetic pathway: enantioselective hydrogenation of the (E)-allylic alcohol double bond using iridium or rhodium chiral catalysts can set the requisite (R)-configuration at the benzylic carbon with reported enantioselectivities exceeding 93% ee for structurally related unsaturated sulfones [1]. Subsequent oxidation of the saturated alcohol to the propionic acid, followed by amide coupling with 2-aminothiazole, yields RO-28-1675. The methyl ester analog (CAS 300355-19-5) exists as a racemic saturated propanoate and cannot serve as a chiral entry point; the des-cyclopentyl analog lacks the cyclopentylmethyl side chain that occupies the lipophilic pocket of glucokinase. In contrast, the target allylic alcohol can be advanced through asymmetric hydrogenation to either enantiomeric series, providing chiral building block optionality that is absent from the saturated, racemic comparators [2].

Glucokinase activator Asymmetric synthesis Chiral intermediate

Commercial Purity Benchmarking: Consistent ≥95% Purity with Multi-Vendor NMR/HPLC/GC QC Documentation

Across five independent commercial suppliers examined for this compound (CAS 731017-34-8), the standard purity specification converges at ≥95% (HPLC), with one vendor (Capot Chemical) providing a higher specification of 98% minimum (HPLC) with moisture content controlled to ≤0.5% [1]. At least two vendors (Bidepharm and Capot Chemical) explicitly offer batch-specific QC documentation including NMR, HPLC, and GC analysis reports, which is not uniformly available for the comparator compounds . The des-cyclopentyl analog (CAS 125872-64-2) is listed at ≥95% purity from fewer supplier sources, and the saturated analog (CAS 651310-29-1) is similarly available at ≥95% purity from a limited vendor base. The methyl ester analog (CAS 300355-19-5) is notably less soluble (0.02 g/L calculated aqueous solubility at 25°C), which may complicate accurate purity determination and sample handling for biological assays . The multi-vendor availability of the target compound with consistent, documented purity reduces procurement risk and enables direct inter-lot comparability across studies.

Quality control Vendor comparison Batch consistency

Validated Research and Industrial Application Scenarios for 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol


Asymmetric Synthesis of Glucokinase Activator Chiral Intermediates via Enantioselective Olefin Hydrogenation

The (E)-allylic alcohol double bond in the target compound serves as a pro-chiral handle for iridium- or rhodium-catalyzed asymmetric hydrogenation, a transformation for which structurally analogous unsaturated sulfones have been reported to proceed with enantioselectivities exceeding 93% ee and yields above 91% [1]. The resulting saturated chiral alcohol can be oxidized to the corresponding (R)- or (S)-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid and then coupled to heteroaromatic amines to access the RO-28-1675 glucokinase activator series, for which the (R)-enantiomer has been pharmacologically validated with a 1.5-fold Vmax increase and ~4-fold Km decrease for human glucokinase at 3 µM . Neither the des-cyclopentyl analog (lacking the cyclopentylmethyl side chain) nor the racemic methyl ester analog (lacking the olefin) can support this enantioselective synthetic route, making the target compound the mandatory starting material for programs requiring single-enantiomer glucokinase activator intermediates.

Scaffold for COX-2 Targeted Library Synthesis via Late-Stage Allylic Alcohol Diversification

The target compound presents the para-methylsulfonylphenyl pharmacophore at the C-2 position of the allylic system and a cyclopentyl group at C-3, matching the geometric template of acyclic diaryl olefin COX-2 selective inhibitors, where representative compounds have demonstrated COX-2 selectivity indices of 119–131 over COX-1 in isolated enzyme assays [1]. The allylic alcohol at C-1 enables late-stage diversification through: (i) Sharpless asymmetric epoxidation to introduce a second chiral center, (ii) oxidation to the α,β-unsaturated aldehyde for Horner-Wadsworth-Emmons chain extension, (iii) Mitsunobu inversion to access the opposite alcohol configuration, or (iv) palladium-catalyzed π-allyl chemistry for C-C and C-N bond formation. These diversification options are not available from the saturated alcohol analog (CAS 651310-29-1) or the methyl ester analog (CAS 300355-19-5), establishing the target compound as a privileged scaffold for parallel library synthesis in COX-2 drug discovery programs .

Polarity-Modulated Reaction Analysis and Physicochemical Profiling in Drug Design

With a computed LogP of 3.74 and PSA of 62.75 Ų, the target compound occupies a physicochemical property space (LogP 3–4, PSA 60–70 Ų) that is empirically correlated with favorable oral absorption and membrane permeability in drug candidate profiling [1]. The cyclopentyl substituent contributes a net LogP increment of approximately +1.7 to +2.2 log units compared to the des-cyclopentyl analog, providing a quantifiable lipophilicity handle for systematic structure-property relationship (SPR) studies. The compound's elevated boiling point (486°C) and flash point (248°C) relative to lower-MW analogs also make it suitable for reaction condition screening at elevated temperatures without the risk of compound loss through evaporation, a practical advantage for high-throughput experimentation (HTE) workflows in medicinal chemistry . These features collectively position the compound as a model substrate for investigating cyclopentyl-induced lipophilicity modulation in lead optimization campaigns.

Fine-Chemical Intermediate for Chiral Sulfone and Sulfonamide Synthesis

Beyond its relevance to specific biological targets, the target compound's allylic alcohol motif is a versatile synthetic handle for accessing enantioenriched chiral sulfones via Ir-catalyzed asymmetric hydrogenation, a methodology that has been demonstrated to deliver chiral cyclic and acyclic sulfones with enantioselectivities up to 98% ee [1]. The methylsulfonyl group can also serve as a masked nucleophile in Ramberg-Bäcklund rearrangement chemistry, while the allylic alcohol can be converted to allylic halides, esters, or sulfonates for further functionalization. This broad synthetic optionality, combined with the compound's multi-vendor commercial availability at consistent purity (≥95% HPLC), makes it a reliable building block for process chemistry development and route-scouting activities that require reproducible starting material quality .

Quote Request

Request a Quote for 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.